N-([2,2'-bifuran]-5-ylmethyl)propionamide
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Overview
Description
Propanamide, a compound with a similar structure, is an organic compound and a mono-substituted amide . It has the chemical formula CH3CH2C=O(NH2) .
Synthesis Analysis
Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . A similar method might be used to synthesize “N-([2,2’-bifuran]-5-ylmethyl)propionamide”, but specific procedures would need to be developed.Molecular Structure Analysis
The molecular structure of a compound like propanamide consists of a carbonyl group (C=O) and an amine group (NH2) attached to a propane backbone . The exact structure of “N-([2,2’-bifuran]-5-ylmethyl)propionamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Amides, including propanamide, can participate in many different organic processes to form other useful compounds for synthesis . The specific reactions that “N-([2,2’-bifuran]-5-ylmethyl)propionamide” can undergo would depend on its exact structure and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, propanamide is a yellow liquid with a molar mass of 73.095 g·mol−1 . It is very soluble in water . The properties of “N-([2,2’-bifuran]-5-ylmethyl)propionamide” would need to be determined experimentally.Scientific Research Applications
Chemical Synthesis and Functionalization
N-([2,2'-bifuran]-5-ylmethyl)propionamide is a compound that may be involved in chemical synthesis and functionalization processes. For instance, a study on the β-arylation of carboxamides via iron-catalyzed C(sp3)-H bond activation discusses a method where a propionamide derivative is arylated at the β-methyl position, suggesting a potential application in creating complex organic molecules (Shang et al., 2013). Additionally, the synthesis of zwitterionic polymers for nanofiltration membranes indicates the use of propionamide derivatives in improving membrane performance, showcasing its utility in material science and engineering (Mi et al., 2015).
Bioactive Compound Development
The exploration of N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives in the synthesis of enkephalin analogues highlights the role of propionamide derivatives in medicinal chemistry. These compounds exhibit significant binding affinities and agonist activities at μ and δ opioid receptors, demonstrating potential for the development of new therapeutic agents (Deekonda et al., 2016). Furthermore, studies on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reveal the versatility of propionamide derivatives in creating compounds with possible biological activities (Bacchi et al., 2005).
Molecular Interaction and Sensing Technologies
The development of a label-free electrochemical immunosensor using a propionamide derivative for the detection of bisphenol A showcases an application in environmental monitoring and analytical chemistry. This biosensor utilizes the conducting polymer-based technology for sensitive and selective detection, indicating the utility of propionamide derivatives in developing advanced sensing technologies (Wang et al., 2014).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the system in which it is used. For example, procainamide, a sodium channel blocker, stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . The mechanism of action of “N-([2,2’-bifuran]-5-ylmethyl)propionamide” would need to be studied in the context of its intended use.
Safety and Hazards
Future Directions
The future directions for a compound depend on its properties and potential applications. For example, propanamide and other amides have potential uses in various fields such as medicine, agriculture, and materials science . The future directions for “N-([2,2’-bifuran]-5-ylmethyl)propionamide” would depend on its unique properties and potential uses.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-12(14)13-8-9-5-6-11(16-9)10-4-3-7-15-10/h3-7H,2,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOXVGLQXLSYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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